molecular formula C25H24N4 B2766078 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline CAS No. 241146-93-0

2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline

Cat. No.: B2766078
CAS No.: 241146-93-0
M. Wt: 380.495
InChI Key: IQSBTTYZBLENGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinoxaline-Piperazine Derivatives

The synthesis of quinoxaline-piperazine derivatives traces its origins to the mid-20th century, when researchers began exploring the pharmacological potential of nitrogen-containing heterocycles. Quinoxaline, a bicyclic structure comprising two nitrogen atoms, was first synthesized via the condensation of o-phenylenediamine with glyoxal derivatives. Early work focused on its antitubercular properties, with derivatives like quinoxaline-1,4-di-N-oxide showing promise against Mycobacterium tuberculosis. Parallel advancements in piperazine chemistry, particularly its role as a flexible scaffold for drug design, laid the groundwork for hybrid structures.

The pivotal shift occurred in the 1990s with the integration of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig amination, enabling efficient attachment of piperazine groups to quinoxaline cores. For instance, the synthesis of 4-(4-substituted-piperazinyl)-pyrrolo[1,2-a]quinoxalines via Pd-catalyzed coupling marked a milestone in accessing structurally diverse analogs. These methods facilitated the introduction of lipophilic groups like diphenylmethyl, which were found to enhance interactions with fungal efflux pumps. Table 1 summarizes key milestones in the development of quinoxaline-piperazine hybrids.

Table 1: Historical Milestones in Quinoxaline-Piperazine Derivative Research

Year Development Significance
1950s Synthesis of quinoxaline via o-phenylenediamine condensation Established foundational quinoxaline chemistry
1990s Adoption of Buchwald–Hartwig amination for piperazine-quinoxaline coupling Enabled precise functionalization of quinoxaline cores
2010s Structural optimization with diphenylmethyl groups Improved efflux pump inhibition in Candida albicans

Significance in Heterocyclic Chemistry Research

Quinoxaline-piperazine derivatives occupy a unique niche in heterocyclic chemistry due to their dual functionality: the planar quinoxaline ring provides π-π stacking capabilities, while the piperazine moiety introduces conformational flexibility and basicity. This combination enhances their ability to interact with biological targets, particularly ATP-binding cassette (ABC) transporters like CaCdr1p in Candida albicans. The diphenylmethyl substituent in 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline further augments hydrophobicity, promoting membrane penetration and competitive inhibition of efflux pumps.

In drug discovery, these derivatives serve as versatile scaffolds for combating antimicrobial resistance. For example, derivatives with substituted piperazines exhibit dual inhibitory activity against CaCdr1p and CaMdr1p transporters, reversing resistance to azole antifungals. The structural diversity achievable through variations in the piperazine substituents (e.g., alkyl, aryl, or heteroaryl groups) allows fine-tuning of pharmacokinetic properties. Table 2 highlights the role of key functional groups in modulating biological activity.

Table 2: Functional Group Impact on Biological Activity

Functional Group Biological Effect Example Compound
Diphenylmethyl Enhanced efflux pump inhibition This compound
Fluorobenzylidene Improved antifungal synergy 2-[2-(4-Fluorobenzylidene)hydrazinyl]-3-(piperazin-1-yl)quinoxaline
Hydroxypropyl Increased solubility Piperazinylalcohol-pyrroloquinoxaline derivatives

Evolution of Structural Optimization Research

Structural optimization of this compound has focused on three primary axes: (1) modifying the piperazine substituents, (2) altering the quinoxaline core, and (3) introducing stereochemical complexity. Early analogs prioritized halogenation (e.g., chloro or bromo groups) at the quinoxaline 4-position to enhance electrophilic reactivity. However, subsequent studies revealed that bulky aromatic groups like diphenylmethyl improved binding to efflux pump hydrophobic pockets, as evidenced by reduced MIC~80~ values in AD-CDR1 yeast strains (100–901 μM).

Recent efforts have leveraged X-ray crystallography and computational modeling to rationalize structure-activity relationships (SAR). For instance, the 3D structure of 1-(4-phenylpyrrolo[1,2-a]quinoxaline)piperazine derivatives confirmed that the diphenylmethyl group adopts a conformation orthogonal to the quinoxaline plane, maximizing van der Waals interactions with transporter proteins. Additionally, salt formation (e.g., oxalate or hydrochloride salts) has been employed to improve crystallinity and bioavailability, with melting points ranging from 109°C to 253°C depending on the counterion.

A notable breakthrough emerged from combination assays with fluconazole, where this compound analogs demonstrated synergistic effects (FICI ≤ 0.5) at micromolar concentrations. This underscores their potential as chemosensitizing agents in combo therapies. Future directions include exploring chiral piperazine derivatives and covalent modifications to the diphenylmethyl group, such as sulfonation or hydroxylation, to further optimize target engagement.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4/c1-3-9-20(10-4-1)25(21-11-5-2-6-12-21)29-17-15-28(16-18-29)24-19-26-22-13-7-8-14-23(22)27-24/h1-14,19,25H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSBTTYZBLENGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N=C2)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline typically involves the reaction of quinoxaline derivatives with benzhydrylpiperazine. One common method includes the nucleophilic substitution reaction where quinoxaline is reacted with 4-benzhydrylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products Formed:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of 2-[4-(Diphenylmethyl)piperazin-1-yl]quinoxaline can be categorized into several key areas:

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
  • Cancer Treatment : The compound has shown potential as an anticancer agent by acting on specific molecular targets involved in tumor growth and proliferation. Its ability to inhibit certain enzymes related to cancer metabolism suggests a promising avenue for therapeutic development .

Neuropharmacology

  • Neurological Disorders : The compound's interaction with neurotransmitter receptors makes it a candidate for treating neurological disorders. It acts as an antagonist or agonist at specific receptor sites, influencing signaling pathways critical for neuronal function.

Biochemical Research

  • Enzyme Inhibition : this compound has been identified as an effective inhibitor of human carbonic anhydrase (hCA), which plays a crucial role in regulating pH and fluid balance in tissues. Its inhibition can disrupt bicarbonate gradients in neurons, affecting neuronal excitability and signaling pathways.

Study on Antimicrobial Properties

A study demonstrated that derivatives of quinoxaline, including this compound, exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated a structure-activity relationship that emphasizes the importance of the diphenylmethyl substitution in enhancing antimicrobial efficacy .

Study on Cancer Treatment

In another investigation, the compound was evaluated for its anticancer properties against various cancer cell lines. It displayed potent activity by inhibiting cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest its potential as a lead compound for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The benzhydrylpiperazine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The quinoxaline core can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline, we compare its structural and functional attributes with five key analogs:

Key Comparative Insights

  • Lipophilicity vs. Solubility :
    The diphenylmethyl group in the target compound confers high lipophilicity, advantageous for CNS penetration (e.g., antipsychotics) but may limit aqueous solubility. In contrast, sulfonyl-substituted analogs (e.g., compound 41) exhibit balanced solubility and target binding .

  • Receptor Selectivity :
    Piperazine substituents critically influence receptor interactions. For instance, phenylpiperazine derivatives (e.g., compound 5) show high 5-HT2A affinity, whereas methylsulfonyl groups (compound 41) favor PI3K inhibition. The diphenylmethyl group’s bulkiness may confer unique selectivity, though this requires empirical validation .

  • Potency and Binding Efficiency: Compound 41’s nanomolar PI3Kα inhibition (IC50: 24 nM) surpasses analogs with bulkier groups (e.g., benzoylpiperazine, IC50: 0.10 mM), suggesting smaller substituents optimize binding. The diphenylmethyl group’s size could hinder PI3K binding but enhance antipsychotic activity via dopamine/serotonin receptor modulation .
  • Synthetic Flexibility: The target compound’s piperazine-quinoxaline scaffold allows diverse substitutions, as demonstrated by intermediates like 76 and 76. Chloro or methoxy groups at the 2-position enable further functionalization for tailored pharmacokinetics .

Biological Activity

2-[4-(Diphenylmethyl)piperazin-1-yl]quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2C_{19}H_{20}N_2 with a molecular weight of approximately 288.38 g/mol. The compound features a quinoxaline core linked to a piperazine ring, which is further substituted with a diphenylmethyl group. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, including serotonin and dopamine receptors, influencing neurotransmitter pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Evidence suggests that this compound can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can effectively inhibit the growth of various cancer cell lines, including A549 (lung cancer) and Hep G2 (liver cancer) cells. The IC50 values for these compounds often range from 9.32 µM to 11.98 µM, comparable to established chemotherapeutic agents like 5-fluorouracil .

CompoundCell LineIC50 (µM)Mechanism
This compoundA549~10Apoptosis via caspase activation
Quinoxaline Derivative AHep G211.98 ± 2.59Induces apoptosis
Quinoxaline Derivative BA5499.32 ± 1.56Mitochondrial pathway

Antimycobacterial Activity

The compound has also shown promise against Mycobacterium tuberculosis (Mtb). Studies indicate that modifications in the piperazine moiety can enhance the anti-tubercular activity of related compounds. The lipophilicity of these derivatives plays a crucial role in their efficacy against mycobacterial strains .

Antimicrobial Activity

In addition to its anticancer and antimycobacterial activities, quinoxaline derivatives have been studied for their antimicrobial properties against various pathogens. The presence of the piperazine ring is believed to enhance the interaction with microbial targets, leading to increased efficacy .

Study 1: Anticancer Efficacy

A study published in Molecules evaluated several quinoxaline derivatives for their anticancer properties. The results indicated that compounds with a diphenylmethyl substitution exhibited enhanced activity against A549 cells, demonstrating significant apoptosis induction through caspase pathways .

Study 2: Antitubercular Activity

In another study focusing on structure-activity relationships, researchers synthesized various piperazine-containing quinoxalines and tested them against Mtb strains. The findings highlighted that specific substitutions on the piperazine ring improved the compounds' efficacy against tuberculosis .

Q & A

Basic: What are the established synthetic routes for 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline, and how are impurities minimized during purification?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chloroquinoxaline with 4-(diphenylmethyl)piperazine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) . Purification is achieved via column chromatography using gradients of ethyl acetate and hexane. Impurity minimization requires strict control of stoichiometry, reaction time (typically 12–24 hours at 80–100°C), and solvent dryness. Post-synthesis characterization employs NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Table 1: Comparison of Reaction Conditions for Piperazinyl Quinoxaline Derivatives

ReagentSolventBaseTemp (°C)Yield (%)Reference
2-ChloroquinoxalineDMFK₂CO₃8065–75
2-BromoquinoxalineDMSOCs₂CO₃10070–80

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine methylene signals at δ 2.5–3.5 ppm). ¹³C NMR identifies carbonyl/aromatic carbons and piperazine linkages .
  • Mass Spectrometry: HRMS provides exact mass confirmation (e.g., [M+H]+ calculated for C₂₅H₂₄N₄: 381.1975) .
  • HPLC/LCMS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. LCMS monitors reaction progress and purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of piperazinyl quinoxaline derivatives?

Answer:
SAR studies should systematically modify:

  • Piperazine substituents: Replace diphenylmethyl with fluorinated or electron-withdrawing groups to enhance target binding .
  • Quinoxaline core: Introduce heteroatoms (e.g., pyridazine) or extend conjugation to alter electronic properties .
  • Assay design: Use in vitro models (e.g., enzyme inhibition assays for kinases) with IC₅₀ determination and molecular docking to validate hypothesized interactions .

Advanced: What computational strategies can predict reaction pathways for synthesizing novel analogs of this compound?

Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) optimizes transition states and intermediates for key reactions (e.g., nucleophilic substitution) .
  • Machine Learning: Train models on reaction databases to predict feasible solvents, catalysts, and conditions. Tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Meta-analysis: Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Dose-response validation: Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced: What methodologies assess the toxicity and safety profile of this compound in preclinical studies?

Answer:

  • In vitro toxicity: Use hepatic (HepG2) and renal (HEK293) cell lines for MTT assays to determine LC₅₀ values .
  • In vivo models: Administer escalating doses (10–100 mg/kg) in rodents over 28 days, monitoring serum biomarkers (ALT, creatinine) and histopathology .
  • ADMET prediction: Tools like SwissADME estimate permeability (LogP) and cytochrome P450 interactions .

Advanced: How can reaction engineering principles improve the scalability of this compound’s synthesis?

Answer:

  • Flow Chemistry: Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., coupling reactions) .
  • Process Analytical Technology (PAT): In-line FTIR monitors intermediate formation, enabling real-time adjustments .
  • Solvent Recycling: Distillation recovers DMF or DMSO, reducing costs and environmental impact .

Advanced: What strategies validate target engagement in cellular assays for this compound?

Answer:

  • Photoaffinity Labeling: Incorporate a photo-crosslinker (e.g., diazirine) into the compound to capture binding proteins .
  • Cellular Thermal Shift Assay (CETSA): Measure target protein stability after compound treatment to confirm binding .
  • CRISPR Knockout: Use gene-edited cell lines lacking the putative target to verify specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.